N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride
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Overview
Description
“N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride” is a chemical compound. It is available for purchase from various chemical suppliers . More detailed information about this compound may be available from these suppliers .
Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and molecular weight can provide important information about a compound. Unfortunately, specific information on these properties for “this compound” was not available in the search results .Scientific Research Applications
Chemical Synthesis and Characterization:
- N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, were synthesized and characterized. This compound was studied for its molecular conformation and stability, revealing insights into the chemical properties and potential applications of such compounds (Özer et al., 2009).
Anticoagulant Properties:
- Research on N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds demonstrated their potential as anticoagulants. These compounds were synthesized and evaluated for their effects on human plasma, offering insights into their therapeutic potential in blood coagulation disorders (Nguyen & Ma, 2017).
Thermally Stable Polymers:
- A study on naphthalene-ring containing diamines, including the synthesis of novel polyamides, highlighted their good solubility and high thermal stability. These properties make them useful in various industrial applications (Mehdipour‐Ataei et al., 2005).
Anticancer Evaluation:
- Phenylaminosulfanyl-1,4‐naphthoquinone derivatives have been synthesized and evaluated for their anticancer properties. Some compounds showed potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Electrochromic and Redox-Active Polymers:
- Studies on N-phenylcarbazole and triphenylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides revealed their potential as electrochromic and redox-active polymers. These materials change color upon electro-oxidation and are useful in electronic devices (Hsiao & Han, 2017).
Antibacterial and Herbicidal Activities:
- Ring-substituted 3-hydroxynaphthalene-2-carboxanilides, including related compounds, demonstrated significant antibacterial and herbicidal activities. These compounds were effective against various Staphylococcus strains and inhibited photosynthetic electron transport, indicating their potential in agricultural and pharmaceutical applications (Kos et al., 2013).
Catalysis in Chemical Reactions:
- Amide ligands derived from naphthalene were used to enable Cu-catalyzed coupling reactions, demonstrating the role of such compounds in facilitating important chemical transformations (Ma et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.ClH/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19;/h2-12,14H,13,21H2,1H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHLAQNQFJRTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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